molecular formula C18H31N5O2 B5641317 N~3~-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide

N~3~-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide

Cat. No. B5641317
M. Wt: 349.5 g/mol
InChI Key: USEMPIAPRDLYGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting from basic precursors to the final product through intermediate stages. For example, the synthesis of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with a similar structure, utilizes the AM1 molecular orbital method for conformational analysis and involves competitive displacement of radioligands from cannabinoid receptors in a rat brain membrane preparation (Shim et al., 2002).

Molecular Structure Analysis

Molecular structure investigations often employ X-ray crystallography combined with Hirshfeld and DFT calculations, as seen in the synthesis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. This method helps in understanding the intermolecular interactions and the molecular packing of the compounds, providing insights into their chemical behavior and potential interactions (Shawish et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving the compound of interest could include nucleophilic substitution reactions, cycloadditions, and rearrangements. For instance, the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves ANRORC rearrangement, showcasing the complex reactivity of such compounds (Ledenyova et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs containing pyrazole rings act by interacting with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with the compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for potential use as a pharmaceutical drug .

properties

IUPAC Name

3-N-[2-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethyl]-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O2/c1-6-23-14(3)16(13(2)20-23)9-10-19-17(24)15-8-7-11-22(12-15)18(25)21(4)5/h15H,6-12H2,1-5H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEMPIAPRDLYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CCNC(=O)C2CCCN(C2)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~3~-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide

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